molecular formula C29H31N3O4 B15155499 Ethyl 3-{[(4-ethylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-{[(4-ethylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Katalognummer: B15155499
Molekulargewicht: 485.6 g/mol
InChI-Schlüssel: HYTJMNGMRNHPRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHYLBENZAMIDO)BENZOATE is a complex organic compound that features a piperazine ring substituted with a benzoyl group and an ethylbenzamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHYLBENZAMIDO)BENZOATE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Benzoylation: The piperazine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.

    Amidation: The benzoylated piperazine is reacted with 4-ethylbenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ethylbenzamido derivative.

    Esterification: Finally, the compound is esterified with ethanol in the presence of an acid catalyst to yield ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHYLBENZAMIDO)BENZOATE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHYLBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or ethylbenzamido groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHYLBENZAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHYLBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and benzoyl groups are known to interact with neurotransmitter receptors, potentially modulating their activity. This can lead to various pharmacological effects, depending on the specific receptors targeted.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-METHYLBENZAMIDO)BENZOATE: Similar structure but with a methyl group instead of an ethyl group.

    ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-CHLOROBENZAMIDO)BENZOATE: Similar structure but with a chloro group instead of an ethyl group.

Uniqueness

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(4-ETHYLBENZAMIDO)BENZOATE is unique due to the presence of both the benzoyl and ethylbenzamido groups, which can confer distinct pharmacological properties compared to its analogs. The ethyl group may influence the compound’s lipophilicity and, consequently, its ability to cross biological membranes.

Eigenschaften

Molekularformel

C29H31N3O4

Molekulargewicht

485.6 g/mol

IUPAC-Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-ethylbenzoyl)amino]benzoate

InChI

InChI=1S/C29H31N3O4/c1-3-21-10-12-22(13-11-21)27(33)30-25-20-24(29(35)36-4-2)14-15-26(25)31-16-18-32(19-17-31)28(34)23-8-6-5-7-9-23/h5-15,20H,3-4,16-19H2,1-2H3,(H,30,33)

InChI-Schlüssel

HYTJMNGMRNHPRF-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OCC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.